N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a cyclopropyl-hydroxy-phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of the sulfonamide group: The thiophene ring is then sulfonated using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group, which is subsequently reacted with an amine to form the sulfonamide.
Attachment of the cyclopropyl-hydroxy-phenylethyl moiety: This step involves the reaction of the sulfonamide with a cyclopropyl-hydroxy-phenylethyl halide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as suprofen and articaine, which also contain a thiophene ring and exhibit various pharmacological properties.
Sulfonamides: Compounds like sulfanilamide, which are known for their antimicrobial properties.
Uniqueness
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide is unique due to its specific structural features, such as the cyclopropyl-hydroxy-phenylethyl moiety, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives and sulfonamides .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c17-15(13-8-9-13,12-5-2-1-3-6-12)11-16-21(18,19)14-7-4-10-20-14/h1-7,10,13,16-17H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOQZCPGWTWVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=CS2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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